[4-Bromo-2-(methylsulfanyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Bromo-2-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9BrOS It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(methylsulfanyl)phenyl]methanol typically involves the bromination of 2-(methylsulfanyl)phenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-2-(methylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2-(methylsulfanyl)benzaldehyde or 4-bromo-2-(methylsulfanyl)acetophenone.
Reduction: Formation of 2-(methylsulfanyl)phenylmethanol.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[4-Bromo-2-(methylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Similar structure but with a different functional group arrangement.
(2-bromo-4-chlorophenyl)(phenyl)methanol: Contains additional chlorine atom.
(4-bromo-2-methylphenyl)[4-(methylsulfanyl)phenyl]methanone: Different substitution pattern on the benzene ring.
Uniqueness
[4-Bromo-2-(methylsulfanyl)phenyl]methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
918328-15-1 |
---|---|
Molecular Formula |
C8H9BrOS |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(4-bromo-2-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
YECBCSZTZYCUKU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.